2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an indole moiety and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminobenzophenone with isatoic anhydride to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or quinazolinone moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted quinazolinone derivatives.
Scientific Research Applications
2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Industry: It can be used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The indole and quinazolinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- **2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
Uniqueness
The uniqueness of 2-{[(3Z)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern and the presence of both indole and quinazolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H23N3O2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H23N3O2/c1-21-11-5-9-17-27(21)34-29(32-26-16-8-6-15-24(26)31(34)36)19-25-23-14-7-10-18-28(23)33(30(25)35)20-22-12-3-2-4-13-22/h2-19H,20H2,1H3/b25-19- |
InChI Key |
BXNSAJNTQIMRCI-PLRJNAJWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.